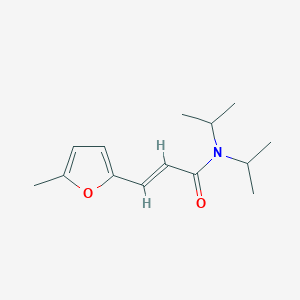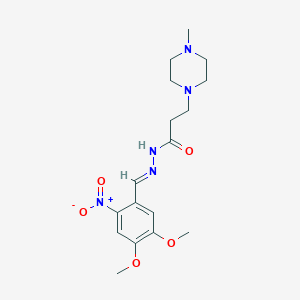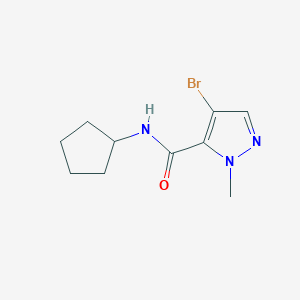
N-cyclopentyl-2-naphthalenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2-naphthalenesulfonamide, also known as CPNS, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. CPNS is a sulfonamide derivative that has a naphthalene ring system attached to a cyclopentyl group. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied. CPNS has been shown to have biochemical and physiological effects that make it a promising candidate for various applications in the field of biomedical research.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-naphthalenesulfonamide involves the inhibition of certain enzymes that are involved in various biochemical pathways. N-cyclopentyl-2-naphthalenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a crucial role in the regulation of acid-base balance in the body. N-cyclopentyl-2-naphthalenesulfonamide has also been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes by N-cyclopentyl-2-naphthalenesulfonamide leads to a reduction in the pathological processes that are associated with various diseases.
Biochemical and Physiological Effects:
N-cyclopentyl-2-naphthalenesulfonamide has been shown to have various biochemical and physiological effects that make it a promising candidate for various applications in the field of biomedical research. N-cyclopentyl-2-naphthalenesulfonamide has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory disorders. N-cyclopentyl-2-naphthalenesulfonamide has also been shown to have potent inhibitory effects on certain enzymes that are involved in the pathogenesis of diseases such as cancer and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-cyclopentyl-2-naphthalenesulfonamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized using various methods. N-cyclopentyl-2-naphthalenesulfonamide is also relatively inexpensive compared to other compounds that are used in laboratory experiments. However, N-cyclopentyl-2-naphthalenesulfonamide has some limitations for use in laboratory experiments. It has a relatively low solubility in water, which makes it difficult to use in aqueous solutions. N-cyclopentyl-2-naphthalenesulfonamide also has a relatively short half-life, which makes it difficult to study its long-term effects.
Future Directions
There are several future directions for research on N-cyclopentyl-2-naphthalenesulfonamide. One potential direction is the development of new drugs that are based on the structure of N-cyclopentyl-2-naphthalenesulfonamide. N-cyclopentyl-2-naphthalenesulfonamide has been shown to have potent inhibitory effects on certain enzymes that are involved in the pathogenesis of diseases such as cancer and Alzheimer's disease. The development of new drugs based on the structure of N-cyclopentyl-2-naphthalenesulfonamide could lead to the development of more effective treatments for these diseases. Another potential direction is the study of the long-term effects of N-cyclopentyl-2-naphthalenesulfonamide. N-cyclopentyl-2-naphthalenesulfonamide has a relatively short half-life, and its long-term effects are not well understood. Further research is needed to determine the long-term effects of N-cyclopentyl-2-naphthalenesulfonamide on the body.
Synthesis Methods
N-cyclopentyl-2-naphthalenesulfonamide can be synthesized using various methods, including the reaction of naphthalene-2-sulfonyl chloride with cyclopentylamine in the presence of a base. Another method involves the reaction of naphthalene-2-sulfonyl chloride with cyclopentylamine in the presence of a solvent such as dimethylformamide. The synthesis of N-cyclopentyl-2-naphthalenesulfonamide requires careful optimization of reaction conditions to achieve high yields and purity.
Scientific Research Applications
N-cyclopentyl-2-naphthalenesulfonamide has been extensively studied for its potential applications in the field of biomedical research. One of the most promising applications of N-cyclopentyl-2-naphthalenesulfonamide is in the development of new drugs for the treatment of various diseases. N-cyclopentyl-2-naphthalenesulfonamide has been shown to have potent inhibitory effects on certain enzymes that are involved in the pathogenesis of diseases such as cancer and Alzheimer's disease. N-cyclopentyl-2-naphthalenesulfonamide has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory disorders.
properties
IUPAC Name |
N-cyclopentylnaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c17-19(18,16-14-7-3-4-8-14)15-10-9-12-5-1-2-6-13(12)11-15/h1-2,5-6,9-11,14,16H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSBVDVSGZMUQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-methylphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5821191.png)

![(cyclopropylmethyl){[5-(3-nitrophenyl)-2-furyl]methyl}propylamine](/img/structure/B5821198.png)

![2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}-N-(4-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B5821220.png)

![4-[(4-bromophenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5821238.png)
![3,7-diacetyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane](/img/structure/B5821246.png)
![2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5821254.png)
![2,5-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5821262.png)


![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5821287.png)
![11-phenyl-12H-thieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-12-one](/img/structure/B5821297.png)